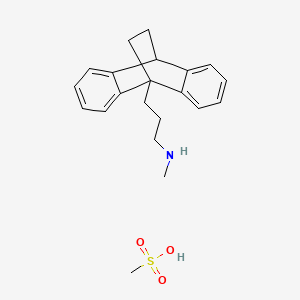
1-Acetilpiperidina
Descripción general
Descripción
1-Acetylpiperidine is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, where the hydrogen atom attached to the nitrogen is replaced by an acetyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
1-Acetylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Mecanismo De Acción
Target of Action
1-Acetylpiperidine primarily targets the ATP synthase subunits in mitochondria . These include the ATP synthase subunit alpha, ATP synthase subunit beta, and ATP synthase subunit gamma . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell, from ADP in the presence of a proton gradient across the membrane .
Mode of Action
It is known to interact with its targets, the atp synthase subunits, in the mitochondria .
Biochemical Pathways
Given its interaction with atp synthase subunits, it is likely that it affects the pathways related to energy production in the cell, specifically oxidative phosphorylation .
Result of Action
Given its interaction with atp synthase subunits, it may influence atp production and thus cellular energy levels .
Análisis Bioquímico
Biochemical Properties
1-Acetylpiperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-Acetylpiperidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-Acetylpiperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, 1-Acetylpiperidine can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of 1-Acetylpiperidine involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, 1-Acetylpiperidine can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites. This inhibition can result in altered metabolism of various substrates, including drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetylpiperidine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that 1-Acetylpiperidine can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Acetylpiperidine vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 1-Acetylpiperidine can lead to adverse effects, including toxicity and disruption of normal cellular functions. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
1-Acetylpiperidine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to different products, depending on the specific enzymes and cofactors involved. The metabolism of 1-Acetylpiperidine can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Acetylpiperidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 1-Acetylpiperidine can affect its activity and function, as well as its accumulation in different tissues .
Subcellular Localization
The subcellular localization of 1-Acetylpiperidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Acetylpiperidine may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine can be synthesized through several methods. One common method involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-Acetylpiperidine as the primary product .
Industrial Production Methods: In industrial settings, 1-Acetylpiperidine is produced using similar acetylation reactions but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: N-acetylpiperidine N-oxide.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the acetyl group.
N-Methylpiperidine: A derivative where the nitrogen is substituted with a methyl group.
N-Acetylpyrrolidine: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness of 1-Acetylpiperidine: 1-Acetylpiperidine is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propiedades
IUPAC Name |
1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDISMIMTGUMORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060679 | |
| Record name | Piperidine, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-42-8 | |
| Record name | 1-Acetylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ACETYLPIPERIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-piperidyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Acetylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-acetylpiperidine in pharmaceutical research?
A1: 1-acetylpiperidine is a crucial structural motif found in various pharmaceutical compounds and intermediates. For example, it is a key component of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a precursor in the synthesis of the antibiotic moxifloxacin [, , , , ].
Q2: What enzymatic approaches have been explored for the synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane, a key intermediate of Moxifloxacin?
A2: Researchers have successfully utilized Candida antarctica lipase B (CALB) for the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate [, , , ]. This approach offers a more sustainable and efficient method compared to traditional chemical synthesis, leading to the desired enantiomerically pure (S,S)-2,8-Diazabicyclo[4.3.0]nonane.
Q3: How does immobilization impact the performance of Candida antarctica lipase B in the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate?
A3: Immobilizing CALB, particularly the engineered variant CALB-I189K, onto a glutaraldehyde-activated amino resin significantly enhances its thermal stability and allows for its repeated use in bioreactors without significant loss of activity []. This makes the process more economically viable for large-scale production.
Q4: Have any studies explored the mutagenic potential of 1-acetylpiperidine?
A4: Yes, one study identified 1-acetylpiperidine, formed during the roasting of mugwort (Artemisia asictica Nakai) leaves, as exhibiting mutagenic activity []. This finding highlights the importance of considering potential toxicological effects of compounds, even those derived from natural sources.
Q5: What is the role of 1-acetylpiperidine in the development of novel antimicrobial screening systems?
A5: A study utilized a compound containing a 1-acetylpiperidine moiety, ethyl 2-(1-acetylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in a novel screening system targeting iron-uptake systems and efflux pumps in Pseudomonas aeruginosa []. This demonstrates the potential of 1-acetylpiperidine-containing compounds as tools for antimicrobial research and drug discovery.
Q6: Are there any known natural products containing the 1-acetylpiperidine motif?
A6: Yes, two new pyrrolidinyl piperidine alkaloids, broussonetines I and J, isolated from the branches of Broussonetia kazinoki SIEB. (Moraceae), contain the 1-acetylpiperidine moiety within their structures []. This discovery highlights the presence of this structural motif in natural products and its potential relevance to their biological activity.
Q7: What analytical techniques are commonly employed to study reactions involving 1-acetylpiperidine derivatives?
A7: Researchers utilize a combination of techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and chiral HPLC to monitor reactions, determine enantiomeric excess, and characterize the products formed [, ].
Q8: What are the challenges associated with studying membrane-bound enzymes that interact with 1-acetylpiperidine derivatives?
A8: One study encountered challenges in purifying a membrane-associated human tyrosinase, potentially involved in the metabolism of similar compounds []. The study emphasizes the difficulty in handling and studying membrane proteins, often requiring specific detergents and optimization for successful purification and characterization.
Q9: Are there any alternative synthetic routes to access 1-acetylpiperidine derivatives?
A9: One study explored the reduction of dimethyl pyridine-2,3-dicarboxylate using Pd/C and hydrogen gas to synthesize cis-(±)-Dimethylpiperidine-2,3-dicarboxylate, which can be further derivatized []. This finding highlights the possibility of alternative synthetic pathways to access important intermediates containing the 1-acetylpiperidine motif.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














